molecular formula C21H30FN3O2 B156139 哌哌酮 CAS No. 1893-33-0

哌哌酮

货号 B156139
CAS 编号: 1893-33-0
分子量: 375.5 g/mol
InChI 键: AXKPFOAXAHJUAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pipamperone is an antipsychotic medication primarily used in the treatment of behavioral disorders in individuals with mental retardation and severe mental depression. It has been shown to improve sleep disorders in depressive inpatients and is considered more alerting and amenable by nursing staff during treatment . Pipamperone is also prescribed to prevent impulsive aggressive behavior in various psychiatric conditions .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pipamperone is not directly discussed in the provided papers. However, the molecular structure of related compounds, such as CoCl2(PiPrPh2)2, has been determined using X-ray diffraction methods . This implies that similar analytical techniques could be used to elucidate the molecular structure of pipamperone.

Chemical Reactions Analysis

Pipamperone has been shown to influence the expression of the dopamine D4 receptor, suggesting that it may act as a pharmacological chaperone, aiding in the correct folding and increased expression of this receptor . Additionally, pipamperone's electrochemical reduction has been studied, showing a well-defined irreversible reduction peak in differential-pulse polarography .

Physical and Chemical Properties Analysis

The physical and chemical properties of pipamperone are not explicitly detailed in the provided papers. However, the pharmacokinetics of pipamperone have been studied, revealing that the drug's apparent volume of distribution and clearance are influenced by body weight, which is important for dosing recommendations in children and adolescents . The electrochemical properties of pipamperone have also been characterized, allowing for its determination in pharmaceutical formulations .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy of pipamperone. In a study with female mental retardates, pipamperone showed significant improvement in behavioral disorders compared to placebo . Another study confirmed its effectiveness in relieving sleep disorders in depressive inpatients . However, the scientific basis for treating impulsive aggressive behavior with pipamperone is limited, and due to adverse side effects, it is not considered the first choice for such treatment . Population pharmacokinetics related to effectiveness and side effects in children and adolescents have also been studied, providing insights into optimal dosing strategies .

科学研究应用

冲动性攻击行为管理

哌哌酮已被用于管理各种患者群体的冲动性攻击行为,包括间歇性爆发性障碍、人格障碍或智力迟钝。然而,支持这种用途的研究是有限的,大多数研究都早于 1979 年。这表明哌哌酮可能不是治疗冲动性攻击行为的首选药物,因为当代研究有限且可能产生不良影响 (Klaassen,2008)

血清素-2A 受体占据

一项在犬脑上进行的研究表明,低剂量的哌哌酮可以显着阻断血清素-2A 受体。这一发现表明哌哌酮可能在影响神经递质系统方面发挥作用,这可能对其在精神疾病中的应用产生影响 (Peremans 等,2008)

儿童和青少年的药代动力学

对哌哌酮药代动力学的研究,尤其是在儿童和青少年中,表明其治疗参考范围可能因儿科患者与成人而异。本研究强调在为年轻人群用药时考虑体重 (Kloosterboer 等,2020)

在抑郁症中治疗睡眠障碍的潜力

哌哌酮已被评估其缓解重度精神抑郁症患者睡眠障碍的能力。结果表明,与安慰剂相比,哌哌酮组的睡眠障碍和某些情绪方面有显着改善 (Ansoms 等,1977)

对多巴胺 D4 受体的影响

一项研究表明,哌哌酮可以增加 HEK293rtTA 细胞中多巴胺 D4 受体的表达。这表明哌哌酮可能充当受体折叠的药理伴侣,可能影响其在精神治疗中的作用 (Van Craenenbroeck 等,2006)

在行为障碍中的应用

哌哌酮已用于行为障碍患者,在各种行为参数方面显示出显着的改善。其有效性与其他精神药物相比具有优势 (Deberdt,1976)

安全和危害

The safety data sheet for Pipamperone dihydrochloride provides information on hazards, handling, storage, and accidental release measures .

属性

IUPAC Name

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKPFOAXAHJUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2448-68-2 (di-hydrochloride)
Record name Pipamperone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048369
Record name Pipamperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

soluble in methanol
Record name Pipamperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors. This drug is a selective 5-HT2A, D1 and D4 antagonist. Extrapyramidal adverse effects also appear to be limited in pipamperone treatment compared to traditional antipsychotic medications due to its high receptor selectivity. Pipamperone has a 15-fold higher affinity for D4 than D2 receptors. It has been suggested that D4 receptors may play a role in the modulation of GABAergic neuronal activity by dopamine.
Record name Pipamperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pipamperone

CAS RN

1893-33-0
Record name Pipamperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1893-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipamperone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipamperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pipamperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pipamperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPAMPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5402501F0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>254
Record name Pipamperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

4-phenyl-8-[3-(4-fluorobenzoyl)propyl]-1-oxo-2,4,8-triazaspiro[4,5]decane (INN:spiperone), 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]-ethyl]-2,4-[1H, 3H]-quinazolinedione (INN: ketanserin), pirenperin (INN), ritanserin (INN) and pelanserin (INN).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipamperone
Reactant of Route 2
Reactant of Route 2
Pipamperone
Reactant of Route 3
Reactant of Route 3
Pipamperone
Reactant of Route 4
Pipamperone
Reactant of Route 5
Pipamperone
Reactant of Route 6
Pipamperone

Citations

For This Compound
2,490
Citations
GE Potgieter, G Groenewoud, PJ Jordaan… - …, 2002 - thieme-connect.com
… pipamperone is 120 mg and can be gradually increased to 360 mg daily in divided doses. The most frequently reported adverse drug reactions of pipamperone … of two pipamperone test …
Number of citations: 13 www.thieme-connect.com
H Trabelsi, IE Hassen, S Bouabdallah… - … of pharmaceutical and …, 2005 - Elsevier
… methods for determination of pipamperone. Furthermore, … pipamperone and its separation, mainly, from its related substances. In addition a forced degradation studies of pipamperone …
Number of citations: 31 www.sciencedirect.com
JCJ Van Hemert - Acta Psychiatrica Scandinavica, 1975 - Wiley Online Library
… A 6-week double-blind cross-over study comparing pipamperone with placebo was … allocated to either pipamperone or placebo treatment. The initial dosage of pipamperone was 40 mg …
Number of citations: 28 onlinelibrary.wiley.com
A Wauquier, CJE Niemegeers - Psychopharmacologia, 1972 - Springer
Haloperidol, pimozide and pipamperone, three neuroleptics each with a different pharmacological and clinical profile were injected in rats with monopolar nichrome electrodes …
Number of citations: 119 link.springer.com
SM Kloosterboer, KM Egberts, BCM de Winter… - Clinical …, 2020 - Springer
… pipamperone in children and adolescents; to correlate measured and predicted pipamperone … The aim of this study was to describe the population pharmacokinetics of pipamperone in …
Number of citations: 9 link.springer.com
C Tron, SM Kloosterboer… - Therapeutic Drug …, 2017 - journals.lww.com
Background: Risperidone, aripiprazole, and pipamperone are antipsychotic drugs frequently prescribed for the treatment of comorbid behavioral problems in children with autism …
Number of citations: 25 journals.lww.com
K Peremans, B De Spiegeleer, E Buntinx… - Nuclear medicine …, 2008 - journals.lww.com
… after one dose of pipamperone 5 mg and to 1.08 after one dose of pipamperone 10 mg. The … 40.4% after one dose of 5 mg pipamperone and 83% after one dose of 10 mg pipamperone. …
Number of citations: 16 journals.lww.com
S Boettger, S Knoepfel, M Schubert… - Swiss medical …, 2017 - zora.uzh.ch
… Pipamperone, a low potency antipsychotic and an antagonist of … of pipamperone for this purpose has not yet been evaluated at all. Thus, in this study, the effectiveness of pipamperone …
Number of citations: 11 www.zora.uzh.ch
PA Janssen, FH Awouters - Arzneimittel-forschung, 1994 - europepmc.org
… Pipamperone is known to improve disturbed sleep, social withdrawal and other symptoms … more potent than pipamperone. In amphetamine-challenged rats pipamperone-like activity is …
Number of citations: 35 europepmc.org
P Bohny, S Boettger, J Jenewein - Frontiers in Psychiatry, 2023 - ncbi.nlm.nih.gov
Objective Delirium is an acute, life-threatening neuropsychiatric disorder frequently occurring among hospitalized patients. Antipsychotic medications are often recommended for …
Number of citations: 4 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。